2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
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Overview
Description
2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused to a quinoline moiety, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-formyl quinolines with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired pyrazoloquinoline product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted pyrazoloquinolines with various functional groups.
Scientific Research Applications
2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to the disruption of cellular processes. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of a quinoline ring.
Pyrazolo[3,4-b]pyrimidine: Contains a pyrimidine ring, offering different biological activities.
Quinoline derivatives: Various quinoline-based compounds with diverse biological properties.
Uniqueness
2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is unique due to its specific fusion of pyrazole and quinoline rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13N3O2 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H13N3O2/c20-14-8-4-7-13-11(14)9-12-15(17-13)18-19(16(12)21)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,17,18) |
InChI Key |
XIHMJOFZGNNDBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C3C(=N2)NN(C3=O)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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